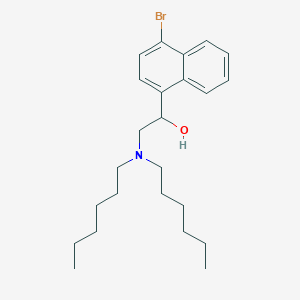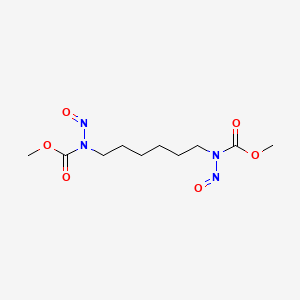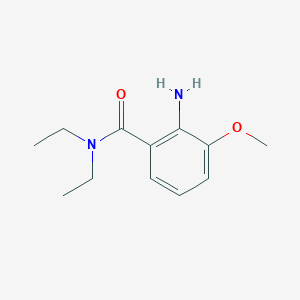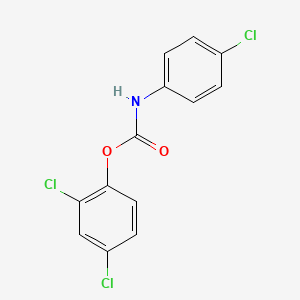
2,4-Dichlorophenyl (4-chlorophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichlorophenyl (4-chlorophenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of two chlorophenyl groups attached to a carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl (4-chlorophenyl)carbamate typically involves the reaction of 2,4-dichlorophenyl isocyanate with 4-chlorophenol. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where the reaction takes place under controlled conditions. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity.
化学反应分析
Types of Reactions
2,4-Dichlorophenyl (4-chlorophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar aprotic solvent such as dimethyl sulfoxide.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
Substitution Reactions: Products include substituted phenyl carbamates where the chlorine atoms are replaced by other functional groups.
Hydrolysis: Products include 2,4-dichloroaniline and 4-chlorophenol.
Oxidation and Reduction: Products depend on the specific conditions and reagents used.
科学研究应用
2,4-Dichlorophenyl (4-chlorophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where carbamate derivatives have shown efficacy.
Industry: It is used in the production of polymers, coatings, and other materials where carbamate linkages are desired for their stability and reactivity.
作用机制
The mechanism of action of 2,4-Dichlorophenyl (4-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes, leading to the desired therapeutic or biological effect. The pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
- 2,4-Dichlorophenyl (3-chlorophenyl)carbamate
- 2,4-Dichlorophenyl (4-ethoxycarbonylphenyl)carbamate
- 4-Chlorophenyl (2,4-dichlorophenyl)carbamate
Uniqueness
2,4-Dichlorophenyl (4-chlorophenyl)carbamate is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its reactivity and interaction with biological targets. This positioning can affect the compound’s solubility, stability, and overall biological activity, making it distinct from other carbamate derivatives.
属性
CAS 编号 |
6333-31-9 |
|---|---|
分子式 |
C13H8Cl3NO2 |
分子量 |
316.6 g/mol |
IUPAC 名称 |
(2,4-dichlorophenyl) N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H8Cl3NO2/c14-8-1-4-10(5-2-8)17-13(18)19-12-6-3-9(15)7-11(12)16/h1-7H,(H,17,18) |
InChI 键 |
DTIASAQJSQUYBY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)OC2=C(C=C(C=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


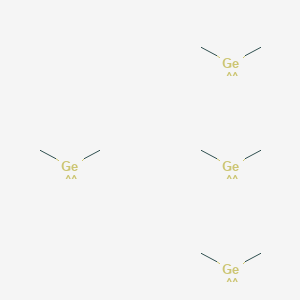
![Ethyl 5-(2-methoxynaphthalen-1-yl)-2-[(3-methoxyphenyl)methylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14741004.png)
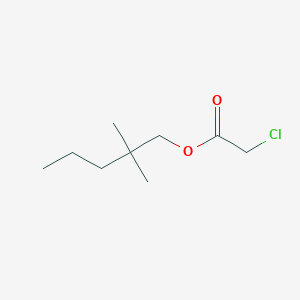
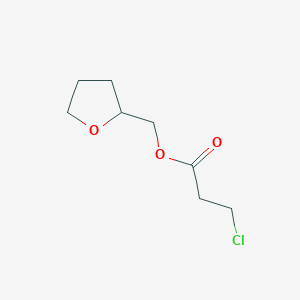

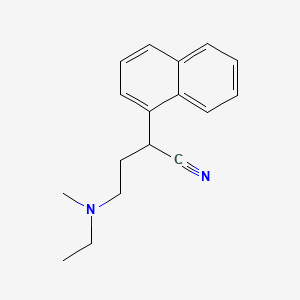
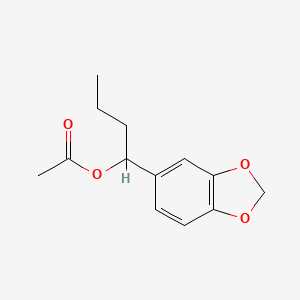
![N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine](/img/structure/B14741050.png)
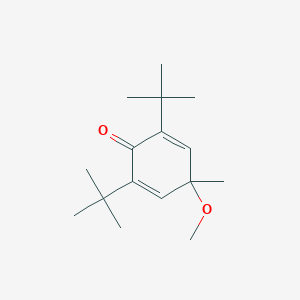
![1,1',7,7,7',7'-Hexamethyl[2,2'-bi(bicyclo[2.2.1]heptane)]-2,2'-diol](/img/structure/B14741057.png)
